CID-2858522

Descripción general

Descripción

CID-2858522: es un inhibidor altamente potente y selectivo de la vía del factor nuclear kappa-luz-cadena-potenciador de células B activadas (NF-κB). Este compuesto es conocido por su capacidad de inhibir la activación de NF-κB mediada por el receptor de antígeno con una IC50 de 70 nM . Se utiliza principalmente en investigación científica para estudiar la vía de señalización de NF-κB, que juega un papel crucial en la inflamación, la inmunidad, la proliferación celular y la supervivencia.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CID-2858522 implica múltiples pasos, comenzando con la preparación de la estructura central, un derivado de 2-aminobenzimidazol. La ruta sintética generalmente incluye:

Formación del núcleo de benzimidazol: Esto se logra condensando o-fenilendiamina con un ácido carboxílico adecuado o su derivado en condiciones ácidas.

Funcionalización: El núcleo de benzimidazol luego se funcionaliza con varios sustituyentes para lograr las propiedades químicas deseadas.

Ensamblaje final: El paso final implica acoplar el benzimidazol funcionalizado con un compuesto fenólico para formar la molécula completa de this compound.

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando reactivos de grado industrial y empleando reactores a gran escala. Los pasos de purificación como la cristalización, la destilación y la cromatografía son cruciales para obtener this compound de alta pureza adecuado para fines de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones

CID-2858522 experimenta varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en this compound se pueden oxidar para formar quinonas.

Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.

Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución aromática electrófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como bromo (Br2) o ácido nítrico (HNO3) en condiciones ácidas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo produciría quinonas, mientras que la reducción de los grupos nitro produciría aminas.

Aplicaciones Científicas De Investigación

CID-2858522 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la vía de señalización de NF-κB y su papel en varios procesos químicos.

Biología: Los investigadores utilizan this compound para investigar las funciones biológicas de NF-κB en la proliferación celular, la apoptosis y las respuestas inmunitarias.

Medicina: Se explora this compound por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades asociadas con la desregulación de NF-κB, como el cáncer, las enfermedades inflamatorias y los trastornos autoinmunitarios.

Industria: En la industria farmacéutica, this compound sirve como un compuesto líder para desarrollar nuevos fármacos que se dirigen a la vía de NF-κB.

Mecanismo De Acción

CID-2858522 ejerce sus efectos inhibiendo selectivamente la vía de NF-κB. Opera aguas abajo de la proteína quinasa C (PKC) pero aguas arriba de la quinasa IκB beta (IKKβ), evitando la fosforilación y degradación de IκBα. Esta inhibición bloquea la translocación de NF-κB al núcleo, reduciendo así la transcripción de los genes diana de NF-κB involucrados en la inflamación y la supervivencia celular .

Comparación Con Compuestos Similares

Compuestos Similares

BAY 11-7082: Otro inhibidor de NF-κB que previene la fosforilación de IκBα.

Partenólido: Un producto natural que inhibe NF-κB modificando la subunidad p65.

MG-132: Un inhibidor del proteasoma que inhibe indirectamente NF-κB al prevenir la degradación de IκBα.

Singularidad de CID-2858522

This compound es único debido a su alta potencia y selectividad para la vía de NF-κB mediada por el receptor de antígeno. A diferencia de otros inhibidores, no afecta la activación de NF-κB inducida por TNF, lo que lo convierte en una herramienta valiosa para estudiar vías de señalización específicas .

Actividad Biológica

CID-2858522, a substituted 2-aminobenzimidazole compound, has been identified as a selective inhibitor of the Protein Kinase C (PKC)-induced Nuclear Factor kappa B (NF-κB) pathway. This compound demonstrates significant biological activity across various cellular contexts, making it a valuable tool for research and potential therapeutic applications.

This compound selectively inhibits the activation of NF-κB by PKC without affecting other pathways that activate NF-κB. In human B cells stimulated through surface immunoglobulin, this compound effectively reduced NF-κB DNA-binding activity and the expression of NF-κB-dependent target genes such as TRAF1. The compound exhibited a concentration-dependent inhibition of NF-κB reporter gene activity in HEK293 cells, with an IC50 value of approximately 70 nM, achieving maximum inhibition at concentrations between 0.25 to 0.5 μM .

Selectivity and Efficacy

The selectivity of this compound was confirmed through various assays. It did not inhibit TNF-induced NF-κB reporter gene activity even at high concentrations (up to 4 μM), indicating its specific action on the PKC pathway. Additionally, in transient transfection assays, this compound continued to suppress PMA/Ionomycin-induced NF-κB reporter gene activity, reinforcing its selective inhibition profile .

Biological Activity in Different Cell Lines

This compound has been tested in several cell lines, demonstrating varied effects:

| Cell Line | Biological Activity | IC50 (μM) |

|---|---|---|

| HEK293 | Suppression of NF-κB reporter gene activity | ~0.07 |

| Jurkat T-cells | Slight inhibition of IL-2 production | Not specified |

| Mouse B-cell splenocytes | Inhibition of proliferation induced by anti-IgM | Not specified |

| THP.1 cells | No significant inhibition of IL-6 secretion induced by LPS | Not specified |

In HEK293 cells, this compound inhibited PMA/Ionomycin-stimulated IL-8 production in a concentration-dependent manner, further supporting its role as a selective PKC inhibitor .

Case Studies and Research Findings

Research utilizing this compound has highlighted its potential in cancer treatment and inflammation modulation. For instance:

- Cancer Research : In studies involving esophageal squamous cell carcinoma (ESCC), this compound was identified among several compounds that inhibited cell viability, showcasing its potential as an anticancer agent .

- Inflammation Modulation : this compound's ability to inhibit neutrophil infiltration and related chemokine expression suggests its utility in managing inflammatory responses linked to various diseases .

Propiedades

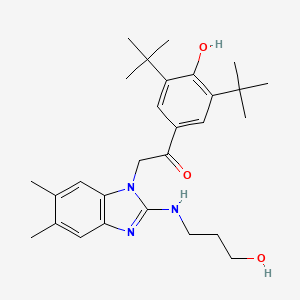

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGGKILBWERDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386304 | |

| Record name | CID-2858522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

758679-97-9 | |

| Record name | CID-2858522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CID-2858522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 758679-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CID-2858522 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.